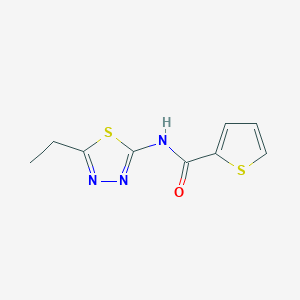
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as ETCA, and it is a member of the thiadiazole family of compounds. ETCA has been synthesized using various methods, and its mechanism of action has been studied extensively. In
科学研究应用
ETCA has been studied extensively for its potential in various fields. One area of research is its potential as an anticancer agent. Studies have shown that ETCA inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another area of research is its potential as an anti-inflammatory agent. ETCA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce inflammation in animal models of inflammation.
作用机制
The mechanism of action of ETCA is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways. One study showed that ETCA inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study showed that ETCA inhibits the activity of the signaling pathway NF-κB, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
ETCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In animal models, ETCA has been shown to reduce inflammation and protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using ETCA in lab experiments is its specificity. ETCA has been shown to inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using ETCA is its potential toxicity. ETCA has been shown to be toxic at high doses, and caution should be taken when using it in lab experiments.
未来方向
There are several future directions for research on ETCA. One area of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of research is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in different models of inflammation and to optimize its dosing and delivery. Additionally, studies are needed to determine the long-term effects of ETCA on human health and its potential for use in clinical settings.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. ETCA has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to have potential as an anticancer and anti-inflammatory agent, and further studies are needed to determine its efficacy and potential for use in clinical settings.
合成方法
ETCA can be synthesized using various methods. One method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with ethyl hydrazine to form ETCA. Another method involves the reaction of 2-thiophenecarboxylic acid with ethyl isothiocyanate to form ETCA. Both methods have been used successfully to synthesize ETCA.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRKABCVGPWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)
![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)